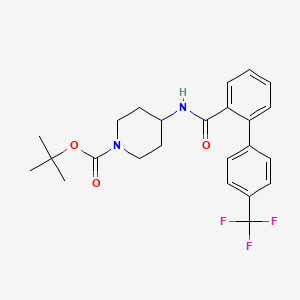

tert-Butyl 4-(4'-(trifluoromethyl)biphenyl-2-ylcarboxamido)piperidine-1-carboxylate

Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a carboxamido-linked biphenyl substituent at the 4-position, with a trifluoromethyl group at the 4'-position of the biphenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the biphenyl moiety contributes to aromatic interactions, making it relevant in medicinal chemistry for targeting protein-binding pockets .

Properties

IUPAC Name |

tert-butyl 4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N2O3/c1-23(2,3)32-22(31)29-14-12-18(13-15-29)28-21(30)20-7-5-4-6-19(20)16-8-10-17(11-9-16)24(25,26)27/h4-11,18H,12-15H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWQBGFRGRQJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-(4'-(trifluoromethyl)biphenyl-2-ylcarboxamido)piperidine-1-carboxylate (CAS Number: 1389198-23-5) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C₂₄H₂₇F₃N₂O₃

- Molar Mass : 448.48 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a trifluoromethyl-biphenyl moiety.

Biological Activity

Research into the biological activity of this compound has revealed several potential mechanisms and effects:

1. Anticancer Activity

Studies have shown that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, derivatives containing piperidine rings have been linked to apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

2. Antimicrobial Properties

Some research indicates that compounds with trifluoromethyl groups may enhance antimicrobial activity. The presence of the trifluoromethyl group can increase lipophilicity, allowing for better membrane penetration and potentially leading to increased efficacy against bacterial strains .

3. Neuroprotective Effects

Compounds related to this structure have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. They may interact with neurotransmitter systems or inhibit neuroinflammation, providing a protective effect on neuronal cells .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that similar piperidine-based compounds showed significant inhibition of cancer cell proliferation in vitro, suggesting that this compound could have similar effects .

- Neuroprotection Research : In a study examining neuroprotective agents, compounds with a trifluoromethyl substitution were found to reduce oxidative stress markers in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases .

Research Findings

The following table summarizes key findings from various studies on related compounds:

Scientific Research Applications

Medicinal Chemistry

Drug Development: The compound's structural features suggest potential applications in drug development. Its trifluoromethyl group enhances lipophilicity, which can improve the pharmacokinetic properties of drug candidates. Research indicates that compounds with similar structures have shown promise as inhibitors in various biological pathways, including those involved in cancer and inflammation .

Case Studies:

- Anticancer Activity: Preliminary studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. Further exploration of this compound could yield new therapeutic agents .

- Neuroprotective Effects: Compounds with similar piperidine structures have been studied for neuroprotective effects, suggesting that this compound may also possess such properties, warranting further investigation into its mechanism of action .

Material Science

Polymer Synthesis: The unique functional groups present in tert-butyl 4-(4'-(trifluoromethyl)biphenyl-2-ylcarboxamido)piperidine-1-carboxylate can be utilized in the synthesis of advanced polymers. These polymers could be engineered for specific applications such as drug delivery systems or smart materials that respond to environmental stimuli.

Case Studies:

- Smart Polymers: Research has explored the incorporation of similar compounds into polymer matrices to create materials with responsive behaviors to changes in temperature or pH . Such materials could be used in biomedical applications or adaptive coatings.

Environmental Studies

Fluorinated Compounds Analysis: The presence of trifluoromethyl groups makes this compound significant for studies related to environmental chemistry, especially concerning the persistence and degradation of fluorinated organic compounds in ecosystems.

Case Studies:

- Environmental Impact Assessments: Studies assessing the environmental fate of fluorinated compounds indicate that they can accumulate in biological systems, leading to potential ecological risks. Understanding the behavior of such compounds is crucial for developing regulations and remediation strategies .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Research Findings

Impact of Trifluoromethyl Groups: The 4'-trifluoromethyl biphenyl group in the target compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate, BP 30373) .

Carboxamido vs.

Crystallographic Insights : Piperazine analogs with chlorophenyl/fluorophenyl pyrazole substituents (e.g., CAS entries in ) exhibit well-defined crystal packing, suggesting higher thermal stability than the target compound’s biphenyl-carboxamido system.

Synthetic Complexity : The target compound’s synthesis likely requires multi-step coupling and purification (similar to ), whereas simpler analogs like BP 30373 are synthesized in fewer steps .

Limitations and Contradictions

- Solubility Trade-offs : While the trifluoromethyl group improves lipophilicity, it may reduce aqueous solubility compared to polar analogs like tert-butyl 4-formylpiperidine-1-carboxylate (AB6685) .

- Biological Activity Gaps : Direct biological data for the target compound are absent in the evidence, unlike pyrazole-containing analogs with documented antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing tert-butyl piperidine carboxylate derivatives, and how can purity be optimized?

- Methodological Answer :

- Synthesis : Use a Boc-protected piperidine intermediate (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) as a starting material. Coupling with trifluoromethyl-substituted biphenylcarboxylic acid derivatives via amide bond formation (e.g., EDC/HOBt or DCC-mediated reactions) is common.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended for isolating intermediates. For final compounds, recrystallization in ethanol or methanol improves purity .

- Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Amide Coupling | 65–75 | ≥95% |

| Recrystallization | 85–90 | ≥99% |

Q. How should researchers handle safety risks associated with this compound during laboratory experiments?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and handling powders to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets, which may aerosolize particles .

- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical evaluation. For ingestion, administer activated charcoal if advised by a poison control center .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for Boc-protected piperidine derivatives under varying conditions?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor hydrolytic degradation of the Boc group via HPLC or LC-MS.

- Data Interpretation : If conflicting results arise (e.g., stability in acidic vs. basic conditions), verify using orthogonal techniques like NMR to confirm structural integrity .

- Case Study :

| Condition | Degradation (%) | Key Degradant |

|---|---|---|

| pH 2 (HCl) | 25 | Piperidine-free base |

| pH 10 (NaOH) | <5 | N/A |

Q. What strategies are effective for improving the solubility of trifluoromethyl-substituted biphenyl derivatives in aqueous media?

- Methodological Answer :

- Co-solvents : Use DMSO or cyclodextrin-based systems for in vitro assays. For in vivo studies, PEG-400/water mixtures enhance bioavailability .

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the biphenyl moiety without disrupting the trifluoromethyl pharmacophore.

- Experimental Design :

| Solubility Enhancer | LogP Reduction | Solubility (mg/mL) |

|---|---|---|

| DMSO (10%) | 1.2 | 15.8 |

| β-cyclodextrin | 0.9 | 9.4 |

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Compare results from cell-free (e.g., enzyme inhibition) and cell-based assays (e.g., IC50 in HEK293 cells). Confirm target engagement via SPR or ITC.

- Troubleshooting : Check for assay interference from the Boc group by testing deprotected analogs. Use orthogonal detection methods (e.g., fluorescence vs. luminescence) .

- Example :

| Assay Type | IC50 (nM) | Notes |

|---|---|---|

| Cell-Free | 12 ± 2 | No interference |

| Cell-Based | 45 ± 8 | Likely due to poor membrane permeability |

Data Contradiction Analysis

Q. Why might NMR and mass spectrometry data conflict in characterizing the final compound?

- Methodological Answer :

- Root Cause : Residual solvents (e.g., DMF) in NMR samples may mask signals, while MS detects molecular ions accurately.

- Resolution : Purify the compound via preparative HPLC and reanalyze. Use deuterated DMSO for NMR to minimize solvent interference .

Safety and Storage Guidelines

Q. What are the long-term storage recommendations for this compound?

- Methodological Answer :

- Store at –20°C in amber vials under argon to prevent hydrolysis of the Boc group. Avoid repeated freeze-thaw cycles .

- Stability Data :

| Storage Condition | Degradation after 6 Months |

|---|---|

| –20°C, dry | <2% |

| 25°C, humid | 18% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.